molecular formula C29H23IN2O4 B297309 5-[3-Ethoxy-5-iodo-4-(2-naphthylmethoxy)benzylidene]-3-phenyl-2,4-imidazolidinedione

5-[3-Ethoxy-5-iodo-4-(2-naphthylmethoxy)benzylidene]-3-phenyl-2,4-imidazolidinedione

Cat. No. B297309
M. Wt: 590.4 g/mol
InChI Key: IMVLMJWXBUJYOV-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-Ethoxy-5-iodo-4-(2-naphthylmethoxy)benzylidene]-3-phenyl-2,4-imidazolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EIIM, and it belongs to the class of imidazolidinedione derivatives.

Mechanism of Action

The mechanism of action of EIIM involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway plays a crucial role in the regulation of inflammation and immune responses. By inhibiting this pathway, EIIM can effectively reduce inflammation and tumor growth.
Biochemical and Physiological Effects:
EIIM has been shown to exhibit significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also induces apoptosis in tumor cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using EIIM in lab experiments is its potent anti-inflammatory and anti-tumor properties. However, its limited solubility in water can pose a challenge in terms of its delivery and administration.

Future Directions

There are several future directions for the research on EIIM. One potential direction is the development of novel drug formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to explore its potential applications in the treatment of other diseases such as autoimmune disorders and neurodegenerative diseases. Finally, the elucidation of its molecular targets and signaling pathways can provide valuable insights into its mechanism of action and facilitate the development of more potent and selective drugs.

Synthesis Methods

The synthesis of EIIM involves a multi-step process that includes the reaction between 3-ethoxy-5-iodo-4-(2-naphthylmethoxy)benzaldehyde and 3-phenyl-2,4-thiazolidinedione in the presence of a base. The resulting intermediate is then subjected to cyclization to form the final product, EIIM.

Scientific Research Applications

EIIM has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of novel drugs for the treatment of various diseases.

properties

Molecular Formula

C29H23IN2O4

Molecular Weight

590.4 g/mol

IUPAC Name

(5E)-5-[[3-ethoxy-5-iodo-4-(naphthalen-2-ylmethoxy)phenyl]methylidene]-3-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C29H23IN2O4/c1-2-35-26-17-20(16-25-28(33)32(29(34)31-25)23-10-4-3-5-11-23)15-24(30)27(26)36-18-19-12-13-21-8-6-7-9-22(21)14-19/h3-17H,2,18H2,1H3,(H,31,34)/b25-16+

InChI Key

IMVLMJWXBUJYOV-PCLIKHOPSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)I)OCC4=CC5=CC=CC=C5C=C4

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)I)OCC4=CC5=CC=CC=C5C=C4

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)I)OCC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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